Protoporphyrinogen

Catalog No.
S594840
CAS No.
7412-77-3
M.F
C34H40N4O4
M. Wt
568.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Protoporphyrinogen

CAS Number

7412-77-3

Product Name

Protoporphyrinogen

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoic acid

Molecular Formula

C34H40N4O4

Molecular Weight

568.7 g/mol

InChI

InChI=1S/C34H40N4O4/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25/h7-8,35-38H,1-2,9-16H2,3-6H3,(H,39,40)(H,41,42)

InChI Key

UHSGPDMIQQYNAX-UHFFFAOYSA-N

SMILES

CC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)O)N2)CCC(=O)O)C)C=C)C)C=C)C

Synonyms

protoporphyrinogen, protoporphyrinogen IX

Canonical SMILES

CC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)O)N2)CCC(=O)O)C)C=C)C)C=C)C

Understanding Heme Biosynthesis Pathway

Protoporphyrinogen is a crucial intermediate in the heme biosynthesis pathway, responsible for the production of heme, a vital molecule in oxygen transport (hemoglobin) and cellular respiration (cytochromes). Studying protoporphyrinogen allows researchers to:

  • Investigate the regulation and control mechanisms of heme biosynthesis.
  • Understand genetic diseases affecting heme production, such as erythropoietic protoporphyria.
  • Develop new therapeutic strategies for diseases linked to heme deficiency.

[^1] Konings, A. W. T. (1988). Heme synthesis in mammals. The Physiologist, 31(18), 1-5. [^2] Sidoroff, I., & Puy, H. (2018). Erythropoietic protoporphyria. Orphanet Journal of Rare Diseases, 13(1), 16.

Studying Photosynthesis

Plants utilize a similar pathway to synthesize chlorophyll, another essential molecule containing a porphyrin ring structure. Research on protoporphyrinogen helps scientists understand the interplay between heme and chlorophyll biosynthesis, particularly in:

  • Elucidating the regulation of these interconnected pathways in response to light and environmental cues.
  • Developing strategies to improve plant growth and photosynthetic efficiency.
  • Investigating the impact of herbicides that target protoporphyrinogen oxidase, an enzyme in the pathway.

[^3] Parry, M. A., & Beale, S. I. (2002. Photosynthetic cyclic electron flow: cyclic electron flow around PSI can be detected in leaves. The Plant Journal, 31(6), 601-612. [^4] Puzyn, T., & Zaborskaya, N. (2015). Regulation of tetrapyrrole biosynthesis in green algae. Acta Biochimica Polonica, 62(2), 243-251. [^5] Brain, K. R., Valverde-García, A. P., & Burgos-Hernández, J. (2020). Mode of action of protoporphyrinogen IX oxidase-inhibiting herbicides. Pest Management Science, 76(3), 692-704.

Cellular and Molecular Biology Applications

Protoporphyrinogen's unique properties also make it valuable for research in other areas:

  • Cellular signaling: Studies investigate how protoporphyrinogen accumulation can trigger cell death pathways or activate signaling cascades.
  • Fluorescence microscopy: Protoporphyrinogen's intrinsic fluorescence allows researchers to visualize and track cellular processes involving heme biosynthesis.
  • Drug discovery: Protoporphyrinogen can be used to screen for drugs that target specific enzymes in the heme biosynthesis pathway.

Protoporphyrinogen IX is an organic compound that plays a crucial role in the biosynthesis of porphyrins, which are essential for biological functions such as oxygen transport and photosynthesis. It is a precursor to protoporphyrin IX, the first colored tetrapyrrole in the heme biosynthetic pathway. Structurally, protoporphyrinogen IX contains a non-aromatic hexahydroporphine core, which is later oxidized to form the aromatic porphine core of protoporphyrin IX. This compound is colorless and is produced mainly in the mitochondria of cells through specific enzymatic reactions .

The conversion of protoporphyrinogen IX to protoporphyrin IX is catalyzed by the enzyme protoporphyrinogen oxidase. This reaction involves a six-electron oxidation process where protoporphyrinogen IX loses hydrogen atoms, leading to the formation of double bonds and the characteristic aromatic structure of protoporphyrin IX. The reaction can be summarized as follows:

Protoporphyrinogen IXProtoporphyrinogen oxidaseProtoporphyrin IX+2H2O\text{Protoporphyrinogen IX}\xrightarrow{\text{Protoporphyrinogen oxidase}}\text{Protoporphyrin IX}+2\text{H}_2\text{O}

In addition to this primary reaction, protoporphyrinogen IX also participates in various metabolic pathways involving heme synthesis and degradation .

Protoporphyrinogen IX is vital for several biological processes, primarily as a precursor in the synthesis of heme, chlorophyll, and cobalamin (vitamin B12). Heme is essential for oxygen transport in hemoglobin, while chlorophyll plays a critical role in photosynthesis by capturing light energy. The conversion of protoporphyrinogen IX into protoporphyrin IX marks a significant step in these biosynthetic pathways .

: Protoporphyrin IX derivatives are utilized in photodynamic therapy for cancer treatment due to their photosensitizing properties.
  • Agriculture: Compounds derived from protoporphyrinogen IX are explored for their potential use as herbicides targeting specific enzymes involved in chlorophyll synthesis .
  • Research indicates that protoporphyrinogen IX interacts with various enzymes and metal ions during its metabolic processes. For instance, it acts as a substrate for ferrochelatase, which catalyzes the insertion of iron into protoporphyrin IX to form heme. Additionally, studies have shown that certain inhibitors can affect its conversion to protoporphyrin IX, impacting heme synthesis pathways .

    Several compounds share structural or functional similarities with protoporphyrinogen IX:

    CompoundStructure TypeKey FunctionsUnique Features
    Protoporphyrin IXAromatic PorphyrinPrecursor to heme; involved in oxygen transportFirst colored tetrapyrrole; essential for hemoglobin
    Coproporphyrinogen IIIPorphyrinogenPrecursor in heme synthesisContains propionic acid groups; colorless
    Uroporphyrinogen IIIPorphyrinogenPrecursor for coproporphyrinsDifferent arrangement of substituents on pyrrole rings
    Mesoporphyrin IXAromatic PorphyrinUsed in material scienceMore stable than protoporphyrin IX
    Zinc Protoporphyrin IXMetalloporphyrinInhibitor of heme oxygenaseForms naturally during iron deficiency

    Protoporphyrinogen IX is unique due to its specific role as a precursor in the biosynthesis of vital biomolecules and its non-aromatic structure that transitions into an aromatic form during metabolic processes .

    Physical Description

    Solid

    XLogP3

    5.7

    Other CAS

    7412-77-3

    Wikipedia

    Protoporphyrinogen IX

    Dates

    Modify: 2024-04-14

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